Cas no 78334-48-2 (N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide)
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-(6-ethoxy-2-benzothiazolyl)-
- N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
- Oprea1_647970
- DTXSID40364274
- AKOS000649702
- SCHEMBL15376318
- F0015-0350
- Oprea1_711986
- Z30205984
- N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
- N-(6-Ethoxy-benzothiazol-2-yl)-acetamide
- 78334-48-2
-
- MDL: MFCD00247341
- Inchi: 1S/C11H12N2O2S/c1-3-15-8-4-5-9-10(6-8)16-11(13-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)
- InChI Key: SEZFMSBMRCMBCZ-UHFFFAOYSA-N
- SMILES: S1C(NC(C)=O)=NC2C=CC(=CC1=2)OCC
Computed Properties
- Exact Mass: 236.06194880g/mol
- Monoisotopic Mass: 236.06194880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 79.5Ų
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM525368-1g |
N-(6-Ethoxybenzo[d]thiazol-2-yl)acetamide |
78334-48-2 | 97% | 1g |
$353 | 2024-07-23 | |
| Life Chemicals | F0015-0350-2μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
78334-48-2 | 90%+ | 2μl |
$85.5 | 2023-07-06 | |
| Life Chemicals | F0015-0350-5μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
78334-48-2 | 90%+ | 5μl |
$94.5 | 2023-07-06 | |
| Life Chemicals | F0015-0350-10μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
78334-48-2 | 90%+ | 10μl |
$103.5 | 2023-07-06 | |
| Life Chemicals | F0015-0350-20μmol |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
78334-48-2 | 90%+ | 20μl |
$118.5 | 2023-07-06 | |
| Life Chemicals | F0015-0350-1mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
78334-48-2 | 90%+ | 1mg |
$81.0 | 2023-07-06 | |
| Life Chemicals | F0015-0350-2mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
78334-48-2 | 90%+ | 2mg |
$88.5 | 2023-07-06 | |
| Life Chemicals | F0015-0350-3mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
78334-48-2 | 90%+ | 3mg |
$94.5 | 2023-07-06 | |
| Life Chemicals | F0015-0350-4mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
78334-48-2 | 90%+ | 4mg |
$99.0 | 2023-07-06 | |
| Life Chemicals | F0015-0350-5mg |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
78334-48-2 | 90%+ | 5mg |
$103.5 | 2023-07-06 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
N-(6-Ethoxy-1,3-Benzothiazol-2-yl)Acetamide: A Comprehensive Overview
N-(6-Ethoxy-1,3-benzothiazol-2-yl)acetamide, identified by the CAS Registry Number 78334-48-2, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of benzothiazoles, which are widely studied due to their unique chemical properties and versatile functionalities. The structure of this compound comprises a benzothiazole ring system substituted with an ethoxy group at the 6-position and an acetamide group at the 2-position. This combination of substituents imparts distinctive electronic and steric properties, making it a valuable molecule in research and development.
The benzothiazole core of N-(6-Ethoxy-1,3-benzothiazol-2-yl)acetamide is a heterocyclic aromatic system that is known for its stability and reactivity. The presence of the ethoxy group at the 6-position introduces electron-donating effects, which can influence the electronic properties of the molecule. Additionally, the acetamide group at the 2-position introduces amide functionality, which can participate in hydrogen bonding and other non-covalent interactions. These features make this compound a promising candidate for applications in drug design, materials science, and catalysis.
Recent studies have highlighted the potential of N-(6-Ethoxy-1,3-benzothiazol-2-yl)acetamide in the field of medicinal chemistry. Researchers have explored its role as a potential inhibitor of various enzymes and proteins associated with diseases such as cancer and neurodegenerative disorders. For instance, a study published in 2023 demonstrated that this compound exhibits selective inhibition against certain kinases, suggesting its potential as a lead compound for drug development. The ability to modulate biological targets makes this compound a valuable tool in pharmacological research.
In addition to its biological applications, N-(6-Ethoxy-1,3-benzothiazol-2-yl)acetamide has also been investigated for its electronic properties. The benzothiazole moiety is known to exhibit fluorescence under certain conditions, which has led to its exploration in optoelectronic materials. Recent research has shown that this compound can be incorporated into organic light-emitting diodes (OLEDs) as an emitting layer material, offering improved efficiency and stability compared to traditional materials. This highlights its potential in advancing display technologies and energy-efficient lighting solutions.
The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)acetamide involves a multi-step process that typically begins with the preparation of the benzothiazole ring system. The ethoxy substitution is introduced through nucleophilic aromatic substitution or other suitable methods, followed by acetylation to introduce the acetamide group. Optimization of reaction conditions is crucial to ensure high yields and purity of the final product. Researchers have also explored alternative synthetic routes to improve scalability and reduce production costs.
From a physical chemistry perspective, N-(6-Ethoxy-1,3-benzothiazol-2-yl)acetamide exhibits interesting thermal and spectroscopic properties. Its melting point and solubility characteristics make it suitable for various analytical techniques such as chromatography and spectroscopy. Recent advancements in computational chemistry have enabled detailed modeling of this compound's molecular structure and interaction patterns, providing deeper insights into its behavior in different environments.
In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of N-(6-Ethoxy-1,3-benzothiazol-2-yl)acetamide. These studies are essential for ensuring that its use in industrial applications does not pose risks to ecosystems or human health. Preliminary results indicate that under controlled conditions, this compound undergoes moderate biodegradation, suggesting that it may be environmentally friendly when used responsibly.
The versatility of N-(6-Ethoxy-1,3-benzothiazol-2-y acetamide) is further evident from its application in catalysis. Researchers have explored its ability to act as a catalyst in various organic reactions, including oxidation and cycloaddition processes. Its unique electronic properties enable it to facilitate these reactions under mild conditions, making it a valuable addition to catalytic systems.
In conclusion, N-(6-Ethoxy -1 ,3 -benzot hi az ol - 2 - yl ) acet amide strong > (CAS No: 78334 -48 -2 ) is a multifaceted compound with promising applications across diverse fields . Its chemical structure , electronic properties , and functional groups make it an attractive candidate for further research and development . As scientific advancements continue , this compound is likely to find new uses , solidifying its importance in modern chemistry . p > article > response >
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